Iodic acid (HIO₃) is a halogen oxoacid featuring iodine in the +5 oxidation state. It presents as a white, water-soluble crystalline solid and is distinguished among halogen oxoacids for its high stability in a pure state, contrasting with the instability of related compounds like chloric and bromic acid[1][2][3]. This stability, combined with its strong oxidizing properties and a pKa of 0.75, makes it a valuable reagent in both industrial synthesis and analytical chemistry[1][4]. It serves as a key precursor for producing various metal iodate salts, such as sodium and potassium iodate, and is utilized as a primary standard in titrations[4][5][6].
Substituting iodic acid with its common salts, such as potassium iodate (KIO₃) or sodium iodate (NaIO₃), is often unviable due to significant differences in solubility, acidity, and thermal stability. Iodic acid's exceptionally high solubility in water (269 g/100 mL at 20 °C) is critical for preparing concentrated stock solutions, a property not matched by potassium iodate (9.16 g/100 mL at 25 °C)[1][7]. Furthermore, as a free acid, HIO₃ directly provides the acidic and strongly oxidizing conditions required for many organic syntheses and analytical standardizations, a function its neutral salts cannot perform without the addition of another acid[1][4]. The lower decomposition temperature of iodic acid (110 °C) compared to potassium iodate (560 °C) is also a key differentiator in processes requiring controlled thermal decomposition to iodine pentoxide[1][7].
Iodic acid exhibits exceptionally high solubility in water, measured at 269 g/100 mL at 20 °C. This is approximately 29 times higher than the solubility of potassium iodate, a common substitute, which is 9.16 g/100 mL at 25 °C[5][8]. This significant difference allows for the preparation of highly concentrated stock solutions, which is critical for space-time yield in industrial processes and for creating high-concentration standards in analytical laboratories.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | 269 g/100 mL (at 20 °C) |
| Comparator Or Baseline | Potassium Iodate: 9.16 g/100 mL (at 25 °C) |
| Quantified Difference | ~29-fold higher solubility than Potassium Iodate |
| Conditions | Aqueous solution at near-ambient temperature. |
This enables the formulation of highly concentrated solutions, maximizing reaction throughput and minimizing solvent volumes in both industrial and laboratory settings.
Iodic acid is one of the most stable oxo-acids of the halogens and, unlike chloric acid and bromic acid, it can be isolated as a stable solid[5][8]. This intrinsic stability simplifies handling, storage, and transportation, reducing the need for specialized protocols often required for less stable oxidizing acids. This robustness is a key procurement consideration for applications requiring a reliable and consistent oxidizing agent.
| Evidence Dimension | Physical State Stability |
| Target Compound Data | Exists as a stable, isolable white solid |
| Comparator Or Baseline | Chloric acid and Bromic acid: Unstable, cannot be isolated in a pure state |
| Quantified Difference | Qualitatively higher stability, enabling isolation as a pure solid |
| Conditions | Ambient temperature and pressure. |
Its stability as a solid simplifies storage, improves shelf-life, and enhances safety and handling compared to less stable halogen oxoacids.
Iodic acid serves as a direct and efficient precursor for the synthesis of various metal iodates through straightforward acid-base reactions with metal hydroxides or carbonates[1][5][8]. For example, reacting iodic acid with potassium hydroxide directly yields potassium iodate[5]. This method avoids the formation of unwanted byproducts, such as the mixture of iodide and iodate that results from reacting iodine with potassium hydroxide[5]. Using iodic acid provides a cleaner, more direct route to pure metal iodate products, which is crucial in applications like energetic materials and specialty chemicals[1].
| Evidence Dimension | Synthesis Route Efficiency |
| Target Compound Data | Direct reaction with bases (e.g., KOH) to form pure iodates (e.g., KIO₃) |
| Comparator Or Baseline | Reaction of Iodine (I₂) with KOH produces a mixture of KIO₃ and KI |
| Quantified Difference | Provides a direct, single-product pathway, avoiding mixed halide-halate products |
| Conditions | Aqueous solution synthesis. |
This compound provides a high-purity, direct synthesis route to metal iodates, avoiding the complex purification steps required when using elemental iodine.
Leveraging its exceptional water solubility (269 g/100 mL), iodic acid is the material of choice for preparing high-concentration, stable stock solutions used to standardize both weak and strong bases in analytical chemistry[5][8]. Its stability as a solid allows for accurate weighing, and its strong acidic nature (pKa 0.75) ensures sharp, reliable titration endpoints[1].
Iodic acid serves as a direct precursor in the synthesis of high-purity metal iodates, such as aluminum iodate hexahydrate, used in energetic material formulations[6]. The acid-base reaction pathway avoids the formation of iodide impurities, which is a common issue when using elemental iodine as a starting material. This makes iodic acid essential for applications demanding high purity and predictable performance.
As a stable and potent oxidizing agent, iodic acid can be employed in various organic synthesis reactions. Its stability and solubility characteristics make it a more manageable alternative to other, less stable halogen oxoacids for specific oxidation protocols[1].
Oxidizer;Corrosive